Benzene, (2,2-dichloro-1-methylethenyl)-
Description
Benzene, (2,2-dichloro-1-methylethenyl)- is a substituted benzene derivative characterized by a dichloro-substituted ethenyl group and a methyl group at the 1-position of the ethenyl moiety. While specific data on its synthesis and applications are sparse in the provided evidence, its structural features align with trends observed in analogous benzene derivatives, such as altered aromaticity, reactivity, and intermolecular interactions .
Properties
CAS No. |
5264-26-6 |
|---|---|
Molecular Formula |
C9H8Cl2 |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,1-dichloroprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
FRWILUJOYZJAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-1-methylethenyl)- can be achieved through the conversion of arylalkylketones into dichloroalkenes. One such method involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(4-chlorophenyl)ethanone hydrazone. This intermediate is then reacted with dimethyl sulfoxide (DMSO), ammonium hydroxide, and carbon tetrachloride in the presence of copper (I) chloride to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dichloro-1-methylethenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures and pressures.
Major Products Formed
EAS: Substituted benzene derivatives, depending on the electrophile used.
Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.
Scientific Research Applications
Benzene, (2,2-dichloro-1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, (2,2-dichloro-1-methylethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form intermediates that react further to yield various products. The presence of electron-withdrawing groups, such as the dichloro group, influences its reactivity and stability .
Comparison with Similar Compounds
Table 1: Substituent Effects on Cocrystallization
Aromaticity and Electronic Properties
Aromaticity in substituted benzenes is often assessed via magnetic criteria like NICS (Nucleus-Independent Chemical Shift) and ring current susceptibility (RCS):
- Benzene has the highest RCS value (indicating strong aromaticity), while fluorinated derivatives show reduced RCS due to electron-withdrawing effects .
- Chlorinated derivatives (e.g., 2-chloro-1,3-dimethylbenzene) likely exhibit intermediate aromaticity, as chlorine’s electronegativity disrupts π-electron delocalization less severely than fluorine .
Table 2: Aromaticity Metrics
Reactivity in Reduction Reactions
Reduction of substituted benzenes varies with substituent electronic effects:
- Electron-withdrawing groups (e.g., nitro) favor Birch reduction to cyclohexadienes, while electron-donating groups (e.g., methyl) promote catalytic hydrogenation to cyclohexane .
- The dichloro-methylethenyl group in the target compound may hinder hydrogenation due to steric bulk, favoring alternative pathways like Birch reduction under ammonia-free conditions .
Table 3: Reduction Pathways
Physical and Thermal Properties
Substituents impact physical properties such as boiling point and thermal stability:
- Benzene, (2-chloroethyl)- (CAS 622-24-2) has a boiling point of ~175°C, while Benzene, (1-methoxyethenyl)- (CAS 4747-13-1) exhibits lower thermal stability due to the labile methoxy group .
- The dichloro-methylethenyl group likely increases molecular weight and boiling point compared to simpler chloro derivatives.
Table 4: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|
| Benzene | 78.11 | 80.1 |
| Benzene, (2-chloroethyl)- | 140.61 | ~175 |
| Benzene, (2,2-dichloro-1-methylethenyl)- | ~191 (estimated) | ~200–220 (estimated) |
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